molecular formula C13H15ClN2O2 B176542 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride CAS No. 109402-03-1

3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride

Cat. No.: B176542
CAS No.: 109402-03-1
M. Wt: 266.72 g/mol
InChI Key: VKDIEQYRKUUCMS-UHFFFAOYSA-N
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Description

3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.72 g/mol . It is known for its unique bicyclic structure, which includes a diazabicyclo octane core. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of benzylamine with a suitable bicyclic precursor under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied .

Comparison with Similar Compounds

3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride can be compared with other similar compounds, such as:

    3-Benzyl-3,8-diazabicyclo[3.2.1]octane: This compound lacks the dione functionality but shares the same bicyclic core.

    Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for various applications.

Properties

IUPAC Name

3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c16-12-10-6-7-11(14-10)13(17)15(12)8-9-4-2-1-3-5-9;/h1-5,10-11,14H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDIEQYRKUUCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(=O)C1N2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione hydrochloride (39 g, 0.11 mol; from step (c) above) was added to a suspension of 10% Pd/C (500 mg) in methanol (500 mL) under a blanket of N2. The N2 atmosphere was exchanged for H2 (one atmosphere of pressure). The reaction was stirred vigorously overnight. The catalyst was removed by filtration and the filtrate concentrated in vacuo to afford 28.3 g (96%) of the sub-title compound as a light tan solid.
Name
3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione hydrochloride
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

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